格拉司琼盐酸盐
概述
描述
格拉司琼盐酸盐是一种强效的选择性5-羟色胺5-HT3受体拮抗剂。 它主要用作抗呕吐剂,以预防由化疗、放疗和术后恢复引起的恶心和呕吐 . 该化合物以其高疗效和最小的副作用而闻名,使其成为临床环境中的首选 .
科学研究应用
格拉司琼盐酸盐具有广泛的科学研究应用,包括:
生化分析
Biochemical Properties
Granisetron hydrochloride works by selectively inhibiting type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2 . This selective inhibition of 5-HT3 receptors is the primary biochemical interaction of Granisetron hydrochloride.
Cellular Effects
Granisetron hydrochloride exerts its effects on various types of cells, particularly those in the gastrointestinal tract and the central nervous system . By blocking the action of serotonin at 5-HT3 receptors, it suppresses nausea and vomiting, which are common side effects of chemotherapy and radiotherapy .
Molecular Mechanism
The molecular mechanism of Granisetron hydrochloride involves the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby preventing the activation of the vomiting center in the medulla oblongata .
Temporal Effects in Laboratory Settings
In laboratory settings, Granisetron hydrochloride has shown stability over time . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions
Dosage Effects in Animal Models
In animal models, the effects of Granisetron hydrochloride vary with different dosages . For instance, in a 12-month oral toxicity study, treatment with Granisetron hydrochloride produced hepatocellular adenomas in male and female rats at a dosage of 100 mg/kg/day .
Metabolic Pathways
Granisetron hydrochloride undergoes hepatic metabolism, which includes N-demethylation and aromatic ring oxidation followed by conjugation . Some of the metabolites may also have 5-HT3 receptor antagonist activity .
Transport and Distribution
Granisetron hydrochloride is distributed freely between plasma and red blood cells . It is primarily cleared from the body via hepatic metabolism
准备方法
合成路线和反应条件: 格拉司琼盐酸盐通过多步合成过程合成,该过程涉及 1-甲基吲唑-3-羧酸与各种试剂的反应以形成最终产物 . 主要步骤包括:
中间体的形成: 第一步涉及 1-甲基吲唑-3-羧酸与亚硫酰氯反应,形成相应的酰氯。
酰胺化: 然后将酰氯与 1-甲基-1,2,3,4-四氢异喹啉反应,形成酰胺中间体。
环化: 酰胺中间体进行环化形成吲唑环结构。
盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐。
工业生产方法: 在工业环境中,格拉司琼盐酸盐的生产涉及使用先进的技术来确保高纯度和高产率。该过程包括:
微孔过滤: 为了确保去除杂质,使用微孔膜过滤粗产物.
氮气填充保护: 为了提高产品的稳定性,在生产过程中使用氮气填充以减少残留氧气水平.
化学反应分析
反应类型: 格拉司琼盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在氧化条件下相对稳定,但长时间暴露会导致降解.
还原: 还原反应通常不与格拉司琼盐酸盐相关联。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂在受控条件下。
取代: 卤化剂或亲核试剂在合适催化剂存在下。
形成的主要产物: 从这些反应中形成的主要产物包括各种降解产物,通常使用高效液相色谱 (HPLC) 分析这些产物,以确保化合物的稳定性和纯度 .
作用机制
格拉司琼盐酸盐通过选择性结合和抑制 5-羟色胺 5-HT3 受体发挥其作用,这些受体位于延髓化学感受器区的中枢和胃肠道的周围 . 这种抑制阻止了呕吐反射的激活,从而减少了恶心和呕吐 .
类似化合物:
昂丹司琼: 另一种用于类似适应症的 5-HT3 受体拮抗剂.
帕洛诺司琼: 以其更长的半衰期和更高的受体结合亲和力而闻名.
多拉司琼: 也用作抗呕吐剂,但具有不同的药代动力学特征.
格拉司琼盐酸盐的独特性: 格拉司琼盐酸盐的独特性在于它对 5-HT3 受体具有高度选择性,并且与其他受体类型的相互作用最小,从而导致副作用更少 . 此外,它有多种剂型,包括口服片剂、注射剂和透皮贴剂,在临床应用中提供了灵活性 .
相似化合物的比较
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Palonosetron: Known for its longer half-life and higher receptor binding affinity.
Dolasetron: Also used as an antiemetic but with a different pharmacokinetic profile.
Uniqueness of Granisetron Hydrochloride: Granisetron Hydrochloride is unique due to its high selectivity for 5-HT3 receptors and minimal interaction with other receptor types, leading to fewer side effects . Additionally, its various formulations, including oral tablets, injections, and transdermal patches, provide flexibility in clinical use .
生物活性
Granisetron hydrochloride is a selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Granisetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. During chemotherapy, serotonin is released from the enterochromaffin cells in the gastrointestinal tract, stimulating these receptors and triggering the vomiting reflex. By antagonizing these receptors, granisetron effectively reduces the incidence of nausea and vomiting associated with emetogenic chemotherapy regimens .
Pharmacokinetics
The pharmacokinetic profile of granisetron includes its absorption, distribution, metabolism, and elimination:
- Absorption : Granisetron is well absorbed after oral administration. A single dose of 10 mg has shown an increase in peak plasma concentration (Cmax) by 30% when taken with food .
- Distribution : The drug has a plasma protein binding rate of approximately 65% and distributes between plasma and red blood cells .
- Metabolism : Granisetron undergoes hepatic metabolism primarily via N-demethylation and aromatic ring oxidation, with cytochrome P-450 3A subfamily involvement. Some metabolites retain 5-HT3 receptor antagonist activity .
- Elimination : The clearance is predominantly hepatic. The terminal half-life varies between 6.23 hours in volunteers to approximately 8.95 hours after intravenous administration .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of granisetron in preventing chemotherapy-induced nausea and vomiting (CINV):
Study Type | Dosage | Complete Response Rate | No Vomiting Rate | No Nausea Rate |
---|---|---|---|---|
Cisplatin Chemotherapy | 1 mg bid | 52% | 56% | 45% |
High-Dose Cisplatin | 2 mg daily | 58% | 79% | 51% |
Radiation Therapy | 2 mg daily | 57.5% (emesis free) | 30.6% (nausea free) | - |
In a randomized controlled trial involving patients receiving high-dose cisplatin, granisetron significantly outperformed placebo in all efficacy parameters at a statistically significant level (P < 0.001) . Additionally, granisetron was found to be more effective than prochlorperazine, achieving a complete response rate of 74% compared to prochlorperazine's 41% .
Safety Profile
Granisetron is generally well tolerated with a safety profile that includes common adverse effects such as headache (36%) and constipation (31%) compared to prochlorperazine . Importantly, no significant effects on heart rate or blood pressure have been reported in clinical studies .
Case Studies
- Cisplatin-Induced Vomiting : A study involving patients receiving cisplatin showed that granisetron significantly reduced the frequency of vomiting episodes within the first day post-treatment compared to historical controls .
- Radiation Therapy Patients : In patients undergoing upper abdominal radiation therapy, granisetron provided greater antiemetic protection than placebo, with a longer median time to first emetic episode (35 days vs. 9 days) and nausea episode (11 days vs. 1 day) .
属性
CAS 编号 |
107007-99-8 |
---|---|
分子式 |
C18H25ClN4O |
分子量 |
348.9 g/mol |
IUPAC 名称 |
1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |
InChI 键 |
QYZRTBKYBJRGJB-PCMHIUKPSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
手性 SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
规范 SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |
外观 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
107007-99-8 |
Pictograms |
Irritant |
相关CAS编号 |
109889-09-0 (Parent) |
同义词 |
1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。